5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine
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Overview
Description
5-Chloro-N-(2-methoxyethyl)pyrimidin-2-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with a chlorine atom at the 5-position and an N-(2-methoxyethyl) group at the 2-position. Pyrimidines are essential components of nucleic acids, and their derivatives have various applications in pharmaceuticals, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine typically involves the following steps:
Chlorination: The starting material, pyrimidin-2-amine, undergoes chlorination to introduce the chlorine atom at the 5-position.
N-Alkylation: The chlorinated pyrimidin-2-amine is then subjected to N-alkylation with 2-methoxyethylamine to introduce the N-(2-methoxyethyl) group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-(2-methoxyethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with higher oxidation states, such as N-oxides.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Substituted pyrimidines with different functional groups.
Scientific Research Applications
5-Chloro-N-(2-methoxyethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand nucleotide interactions and enzyme activities.
Medicine: Derivatives of this compound may have potential therapeutic applications, such as antiviral or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
5-Chloro-2-aminopyrimidine: Similar structure but lacks the N-(2-methoxyethyl) group.
2-Methoxyethylamine: A simpler compound without the pyrimidine ring.
5-Chloropyrimidin-2-amine: Similar to the target compound but without the methoxyethyl group.
Properties
IUPAC Name |
5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-12-3-2-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCSDAKEPZARAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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